

Dezecapavir: A Technical Overview of its Antiviral Activity Spectrum

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Compound of Interest

Compound Name: *Dezecapavir*

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Dated: December 2, 2025

Introduction

Dezecapavir, also known as VH-499 and VH4011499, is a novel, highly potent, investigational antiviral agent targeting the human immunodeficiency virus type 1 (HIV-1).^{[1][2]} As an HIV-1 capsid inhibitor, it represents a promising therapeutic approach by interfering with multiple key steps in the viral lifecycle.^{[3][4]} This document provides a comprehensive technical guide on the antiviral activity spectrum of **Dezecapavir**, detailing its in vitro efficacy, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Antiviral Activity

Dezecapavir has demonstrated potent antiviral activity against a range of HIV-1 laboratory strains and clinical isolates, with efficacy in the picomolar range.^{[3][5]} Its high therapeutic index is underscored by low cytotoxicity in human cell lines.^[5]

Table 1: In Vitro Antiviral Activity of **Dezecapavir** against HIV-1 Laboratory Strains^[5]

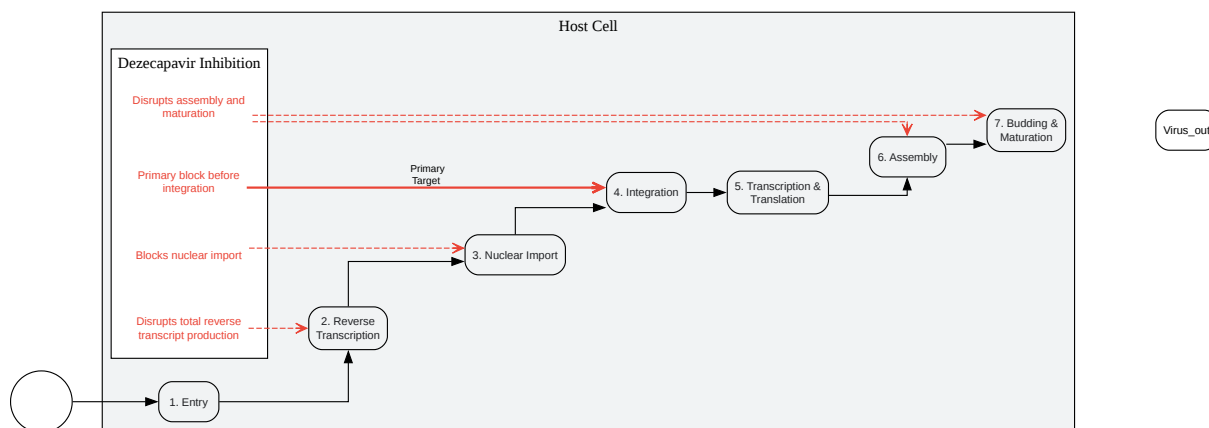
Virus Strain	Cell Line	Assay Type	EC50 (nM)	CC50 (μM)	Therapeutic Index (CC50/EC50)
NLRepRluc-WT	MT-2	Luciferase Reporter	0.023 ± 0.008	>20	>870,000
NL4-3	A3R5-GFP/Luc	GFP/Luciferase Reporter	0.042 (0.039, 0.046)	>20	>476,000
BAL	A3R5-GFP/Luc	GFP/Luciferase Reporter	0.020 ± 0.003	>20	>1,000,000
HXB2	A3R5-GFP/Luc	GFP/Luciferase Reporter	0.026 ± 0.008	>20	>769,000
IIIB	A3R5-GFP/Luc	GFP/Luciferase Reporter	0.048 ± 0.015	>20	>416,000

Table 2: In Vitro Antiviral Activity of **Dezecapavir** against Chimeric HIV-1 with Clinical Isolate Capsid Sequences[5]

HIV-1 Subtype	Number of Isolates	Cell Line	Assay Type	Median EC50 (nM)	EC50 Range (nM)
A	6	MT-2	Luciferase Reporter	0.048	0.024 - 0.059
B	14	MT-2	Luciferase Reporter	0.054	0.021 - 0.13
C	14	MT-2	Luciferase Reporter	0.066	0.037 - 0.12
F	2	MT-2	Luciferase Reporter	0.057	0.050 - 0.063
G	2	MT-2	Luciferase Reporter	0.063	0.055 - 0.070
CRF01_AE	10	MT-2	Luciferase Reporter	0.058	0.031 - 0.096
Overall	48	MT-2	Luciferase Reporter	0.058	0.021 - 0.13

Mechanism of Action

Dezecapavir is an inhibitor of the HIV-1 capsid protein.[3] This protein is crucial for multiple stages of the viral life cycle. Time-of-addition experiments have revealed that **Dezecapavir** exerts its antiviral effect at both early and late stages of HIV-1 replication.[4][6] The primary block to replication occurs after nuclear import and before the integration of the viral DNA into the host genome.[3] However, **Dezecapavir** also disrupts nuclear import, total reverse transcript production, virion assembly, and maturation.[3]



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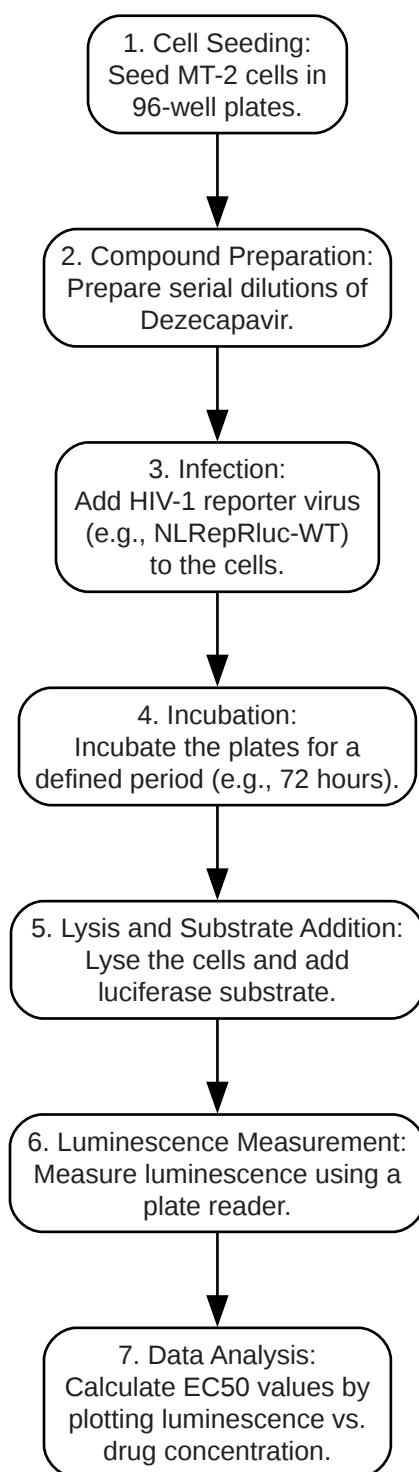
Caption: HIV-1 lifecycle and points of inhibition by **Dezecapavir**.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Dezecapavir**'s antiviral activity.

Antiviral Activity Assay (Luciferase Reporter Gene Assay)

This assay quantifies the inhibition of viral replication by measuring the activity of a reporter gene (luciferase) incorporated into the viral genome.



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Caption: Workflow for determining antiviral activity using a luciferase assay.

- Cell Culture: MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

- **Assay Setup:** Cells are seeded into 96-well plates. **Dezecapavir** is serially diluted and added to the wells.
- **Viral Infection:** A replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT, which expresses Renilla luciferase) is added to the cell cultures.
- **Incubation:** The plates are incubated for 72 hours to allow for multiple rounds of viral replication.
- **Lysis and Luminescence Reading:** After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
- **Data Analysis:** The 50% effective concentration (EC50) is calculated by fitting a dose-response curve to the luminescence data.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

- **Cell Seeding:** MT-2 cells are seeded in 96-well plates.
- **Compound Addition:** Serial dilutions of **Dezecapavir** are added to the cells.
- **Incubation:** The plates are incubated for the same duration as the antiviral assay.
- **Viability Measurement:** Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.
- **Data Analysis:** The 50% cytotoxic concentration (CC50) is determined from the dose-response curve of cell viability versus drug concentration.

Time-of-Addition Experiment

This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the drug.

- **Synchronized Infection:** MT-2 cells are infected with a high multiplicity of infection of a reporter virus to ensure that most cells are infected at the same time.

- Staggered Compound Addition: **Dezecapavir** is added to different wells at various time points post-infection. Control wells with known inhibitors of different stages of the HIV-1 life cycle (e.g., reverse transcriptase inhibitors, integrase inhibitors) are also included.
- Measurement of Replication: After a set incubation period, viral replication is quantified (e.g., by measuring luciferase activity).
- Analysis: The level of inhibition at each time point is analyzed. A loss of inhibitory effect when the compound is added after a specific time point indicates that the targeted step has already occurred.

Conclusion

Dezecapavir is a potent inhibitor of HIV-1, demonstrating efficacy against a broad range of laboratory strains and clinical isolates. Its mechanism of action, targeting the viral capsid, allows for interference with multiple stages of the HIV-1 life cycle, with a primary block occurring post-nuclear import and pre-integration. The robust in vitro profile of **Dezecapavir** supports its ongoing development as a potential new agent for the treatment and prevention of HIV-1 infection.[4]

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